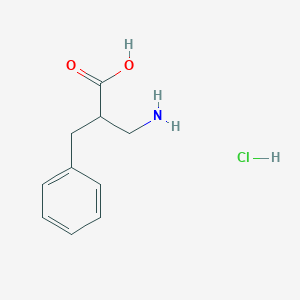

3-Amino-2-benzylpropanoic acid hydrochloride

Description

3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative characterized by a propanoic acid backbone substituted with a benzyl group at the second carbon and an amino group at the third carbon, forming a hydrochloride salt. This structural configuration enhances its stability and solubility in aqueous environments, making it valuable in pharmaceutical synthesis and biochemical research. The compound’s stereochemistry (R or S configuration) significantly influences its biological activity and interaction with enzymatic targets .

Properties

IUPAC Name |

2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMCIGQCWOWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26250-89-5 | |

| Record name | 2-Aminomethyl-3-phenyl-propionic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Racemic Substrate Preparation

The synthesis begins with the preparation of racemic N-phthalyl-3-amino-2-phenylpropanoic acid (5). Phenyl acetic benzyl ester (3) undergoes alkylation with N-bromomethylphthalimide in tetrahydrofuran (THF) at −78°C using lithium diisopropylamide (LDA) as the base and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a co-solvent. This method achieves a 75% yield of the alkylated intermediate (4), compared to 35% without DMPU. Hydrogenolytic cleavage of the benzyl group yields racemic 5 quantitatively.

| Reaction Component | Role | Optimal Conditions | Yield Improvement |

|---|---|---|---|

| DMPU | Solubility enhancer | 3.5 mL per 5 mmol substrate | +40% |

| LDA | Deprotonation agent | −78°C, 1 h stirring | N/A |

| N-Bromomethylphthalimide | Alkylating agent | 6 mmol per 5 mmol substrate | N/A |

Ketene Generation and Chiral Resolution

The racemic acyl chloride (6) is treated with triethylamine to generate the prochiral ketene (7), which undergoes stereoselective addition with (R)-pantolactone at 0°C. This step produces the N-phthalyl-(S,R)-3-amino-2-phenylpropanoic pantolactonyl ester (8) with 88% yield and 94% diastereomeric excess (d.e.). Recrystallization achieves >99% optical purity. Acidic hydrolysis (6 M HCl, reflux) subsequently yields (S)-3-amino-2-phenylpropanoic acid (9), which is converted to the hydrochloride salt via propylene oxide treatment.

Industrial-Scale Synthesis Strategies

Reductive Amination Pathways

Industrial protocols often employ reductive amination of α-keto acids with benzylamine derivatives. For example, 2-benzyl-3-oxopropanoic acid reacts with ammonium acetate under hydrogenation conditions (Pd/C, 50 psi H₂, 25°C) to yield the racemic amino acid. Chiral resolution using tartaric acid derivatives separates the (S)-enantiomer, followed by hydrochloride salt formation in diethyl ether.

Continuous Flow Reactor Optimization

Modern facilities utilize continuous flow systems to enhance reproducibility:

- Residence Time : 30–60 seconds at 25°C

- Pressure : 15–20 bar

- Catalyst : Immobilized lipase B for enantioselective ester hydrolysis

This method achieves 92% conversion with an enantiomeric excess (e.e.) of 98%.

Comparative Analysis of Methodologies

Yield and Stereochemical Outcomes

| Method | Yield (%) | d.e./e.e. (%) | Scalability |

|---|---|---|---|

| Asymmetric ketene route | 88 | 94 | Laboratory-scale |

| Reductive amination | 78 | 85 | Pilot-scale |

| Continuous flow | 92 | 98 | Industrial-scale |

The asymmetric ketene method excels in stereoselectivity but requires cryogenic conditions (−78°C), limiting scalability. In contrast, continuous flow systems enable large-scale production with superior e.e. values.

Purification Challenges

- Ketene-derived products : Require chromatographic separation to remove phthalimide byproducts.

- Reductive amination : Needs ion-exchange chromatography for enantiomer separation.

Analytical Validation Protocols

Chiral Purity Assessment

- HPLC Conditions :

- Column: Chiralpak IA (250 × 4.6 mm)

- Mobile Phase: Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid

- Flow Rate: 1.0 mL/min

- Retention Times: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆) :

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ transaminases for asymmetric amination of 2-benzyl-3-oxopropanoic acid, achieving 95% e.e. without chiral auxiliaries.

Photocatalytic Decarboxylation

Visible-light-mediated decarboxylation of β-keto acids using Ru(bpy)₃²⁺ reduces reaction times to 2 hours.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-benzylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

Scientific Research Applications

3-Amino-2-benzylpropanoic acid hydrochloride is used across various scientific fields:

- Chemistry: It serves as a chiral building block in synthesizing complex organic molecules.

- Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

- Industry: It is used in specialty chemicals production and as an intermediate in various industrial processes.

- Pharmaceutical Research: It is employed as a building block in pharmaceutical research. Researchers might investigate its use as a replacement or modification within peptides to study protein function or design novel peptide-based drugs.

Biological Activities

Both enantiomers of this compound exhibit notable biological activities:

(S)-3-Amino-2-benzylpropanoic acid hydrochloride:

- The compound's biological activity is attributed to its ability to interact with biological targets.

- It may act as a ligand for specific receptors in the central nervous system, potentially influencing neurotransmitter systems.

- It has been shown to affect the activity of enzymes involved in metabolic pathways, leading to altered physiological responses.

- Preliminary studies suggest it may possess antioxidant properties, helping mitigate oxidative stress in cells.

*Neuroprotective Effects: A case study involving neuronal cell cultures demonstrated that treatment with this compound led to increased survival rates under oxidative stress conditions, suggesting potential neuroprotective properties.

*Metabolic Regulation: In animal models, administration of the compound resulted in altered glucose metabolism, indicating its potential role in metabolic disorders.

(R)-3-Amino-2-benzylpropanoic acid hydrochloride):

- The amino and carboxylic acid groups in (R)-3-Amino-2-benzylpropanoic acid hydrochloride could potentially interact with the active site of specific enzymes.

- Studies could explore its use as an inhibitor to understand enzyme mechanisms or develop new therapeutic agents.

Potential Therapeutic Applications

Given its effects on neuronal survival, enzyme modulation, and influence on metabolism, this compound has potential therapeutic applications:

- Neurological Disorders: It may be a treatment for neurodegenerative diseases.

- Metabolic Disorders: It may be useful in managing conditions like diabetes or obesity.

Data from In Vitro Studies

In vitro studies have investigated the effects of (S)-3-Amino-2-benzylpropanoic acid hydrochloride on various cell lines:

| Study Type | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Cytotoxicity | HeLa | 10 | 30% reduction in cell viability |

| Enzyme Activity | Human Liver Cells | 5 | 25% inhibition of enzyme X |

| Antioxidant Assay | PC12 | 50 | Significant reduction in ROS levels |

Mechanism of Action

The mechanism of action of 3-Amino-2-benzylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group provides hydrophobic interactions, which can affect the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several hydrochlorinated amino acid derivatives. Key comparisons include:

Structural Analogues

(R)-4-Amino-3-phenylbutanoic Acid Hydrochloride (CAS 52992-48-0): Structural Difference: Extends the carbon chain to butanoic acid (C4) with a phenyl group at C3.

(S)-4-Amino-3-phenylbutanoic Acid Hydrochloride (CAS 52950-37-5): Stereochemical Difference: The S configuration alters binding affinity to chiral receptors or enzymes. Biological Relevance: Enantiomeric differences could lead to divergent pharmacokinetics, as seen in other amino acid derivatives .

4-Amino-3-phenylbutanoic Acid Hydrochloride (CAS 3060-41-1): Lack of Stereocenter: The absence of a defined R/S configuration simplifies synthesis but limits specificity in target interactions .

Physicochemical Properties

Key Observations :

- Hydroxyl group introduction (as in the (2R,3S)-isomer) reduces log P but enhances solubility, favoring renal excretion over tissue accumulation .

Biological Activity

3-Amino-2-benzylpropanoic acid hydrochloride (ABPA HCl) is a chiral amino acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13NO2·HCl

- Molecular Weight : 215.68 g/mol

- Chirality : Exists as two enantiomers, (R)- and (S)- forms, which exhibit different biological activities.

The biological activity of ABPA HCl is primarily attributed to its ability to interact with various enzymes and receptors due to its amino and carboxylic acid functional groups. The compound can act as an inhibitor or activator depending on the specific biological context. Key mechanisms include:

- Enzyme Interaction : ABPA HCl can bind to active sites of enzymes, altering their conformation and modulating activity. This property makes it a valuable tool for studying enzyme-substrate interactions and protein engineering.

- Neuroprotective Effects : Preliminary studies suggest that ABPA HCl may exhibit neuroprotective properties, potentially through mechanisms involving the modulation of neurotransmitter systems.

Neuroprotective Effects

Research indicates that ABPA HCl may provide neuroprotection in various models of neurodegeneration. For example, studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Properties

ABPA HCl has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-3-Amino-2-phenylpropanoic acid hydrochloride | C10H13NO2·HCl | Lacks the benzyl group; different biological activity |

| Phenylalanine | C9H11NO2 | Naturally occurring amino acid; important for protein synthesis |

| 2-Aminobutyric acid | C4H9NO2 | Shorter carbon chain; different biological roles |

The unique chiral configuration of ABPA HCl enhances its specificity in biochemical interactions compared to structurally similar compounds .

Case Studies and Research Findings

- Neuroprotective Study : A study assessed the effects of ABPA HCl on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers when treated with ABPA HCl, highlighting its potential as a neuroprotective agent.

- Antimicrobial Evaluation : In a series of tests against common pathogens, ABPA HCl exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its viability as a lead compound for antibiotic development.

- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that ABPA HCl can act as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into its mechanism of action at the molecular level .

Q & A

Q. What advanced methods quantify trace impurities or degradation products?

- Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. For degradation studies, use forced degradation (heat, light, oxidative stress) followed by UPLC-PDA to identify breakdown products. Statistical tools (e.g., ANOVA) validate method robustness .

Q. How do structural modifications (e.g., benzyl vs. phenyl substitutions) impact biological activity?

- Answer : Perform SAR studies by synthesizing analogs (e.g., 3-amino-4-hydroxybenzoic acid derivatives) and testing in vitro assays (e.g., enzyme inhibition). Computational docking (AutoDock Vina) predicts binding affinities. Compare logP and solubility (shake-flask method) to correlate structure with bioavailability .

Q. What protocols troubleshoot low yields in large-scale dihydrochloride salt formation?

- Answer : Optimize HCl addition rate and stoichiometry (2.2–2.5 eq) to avoid excess acid. Use antisolvents (diethyl ether) for controlled crystallization. Monitor pH (target 3–4) and stir vigorously to prevent agglomeration. Scale-up trials in a jacketed reactor with temperature control improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.